molecular formula C21H22N2O3 B6524332 6-(3,4-dimethoxyphenyl)-2-[(2,5-dimethylphenyl)methyl]-2,3-dihydropyridazin-3-one CAS No. 899752-94-4

6-(3,4-dimethoxyphenyl)-2-[(2,5-dimethylphenyl)methyl]-2,3-dihydropyridazin-3-one

Cat. No.: B6524332
CAS No.: 899752-94-4
M. Wt: 350.4 g/mol
InChI Key: ZLVPJNVQLYXQAS-UHFFFAOYSA-N
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Description

6-(3,4-dimethoxyphenyl)-2-[(2,5-dimethylphenyl)methyl]-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C21H22N2O3 and its molecular weight is 350.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 350.16304257 g/mol and the complexity rating of the compound is 560. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of CCG-287474 is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the control of the G1/S transition and the initiation of DNA replication.

Mode of Action

CCG-287474 acts as a selective inhibitor of CDK2 . It interacts with CDK2, leading to the downregulation of cyclin E and the suppression of activating phosphorylation of CDK2 on Thr160 . This interaction disrupts the normal function of CDK2, thereby affecting the cell cycle progression.

Biochemical Pathways

The inhibition of CDK2 by CCG-287474 affects the cell cycle progression . Specifically, it disrupts the transition from the G1 phase to the S phase, which is crucial for DNA replication. This disruption can lead to cell cycle arrest, preventing the proliferation of cancer cells .

Result of Action

The inhibition of CDK2 by CCG-287474 leads to the disruption of the cell cycle, specifically the transition from the G1 phase to the S phase. This disruption can result in cell cycle arrest , effectively preventing the proliferation of cancer cells . This makes CCG-287474 a potential therapeutic agent for cancers driven by CDK2 and cyclin E .

Properties

IUPAC Name

6-(3,4-dimethoxyphenyl)-2-[(2,5-dimethylphenyl)methyl]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-14-5-6-15(2)17(11-14)13-23-21(24)10-8-18(22-23)16-7-9-19(25-3)20(12-16)26-4/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVPJNVQLYXQAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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